molecular formula C8H11FN2 B1470361 2-Fluoro-2-(pyridin-3-yl)propan-1-amine CAS No. 1550730-63-6

2-Fluoro-2-(pyridin-3-yl)propan-1-amine

Cat. No.: B1470361
CAS No.: 1550730-63-6
M. Wt: 154.18 g/mol
InChI Key: OXBYAUVBPCZOAU-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyridin-3-yl)propan-1-amine is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom and an amine group

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Properties

IUPAC Name

2-fluoro-2-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-8(9,6-10)7-3-2-4-11-5-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBYAUVBPCZOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CN=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(pyridin-3-yl)propan-1-amine
Reactant of Route 2
2-Fluoro-2-(pyridin-3-yl)propan-1-amine
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2-Fluoro-2-(pyridin-3-yl)propan-1-amine
Reactant of Route 4
2-Fluoro-2-(pyridin-3-yl)propan-1-amine
Reactant of Route 5
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Reactant of Route 6
2-Fluoro-2-(pyridin-3-yl)propan-1-amine

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